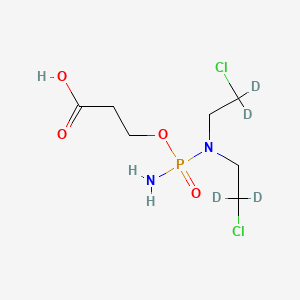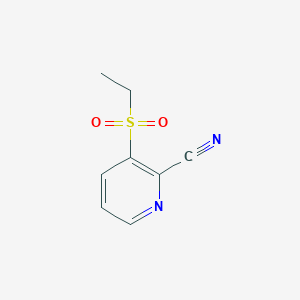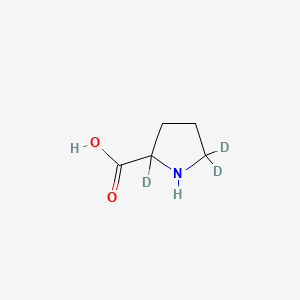
Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate is a complex organic compound with significant potential in various scientific fields. This compound features a phosphonate group, which is known for its versatility in chemical reactions and applications in different industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate typically involves multiple stepsCommon reagents used in the synthesis include sodium cyanoborohydride and formaldehyde in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow synthesis and high-pressure reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acids: These compounds share the phosphonate group and exhibit similar chemical properties.
Phosphonates: Similar in structure but may have different functional groups attached.
Uniqueness
Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H22NNaO7P2 |
|---|---|
Molekulargewicht |
341.21 g/mol |
IUPAC-Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(3-methylbutyl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-8(2)4-6-10(3)7-5-9(11,18(12,13)14)19(15,16)17;/h8,11H,4-7H2,1-3H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
ZVLRNAUZHJGDIG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B15128246.png)
![4-[(2Z)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15128251.png)
![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)



![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)





![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
